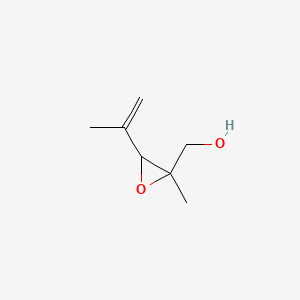
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is an organic compound with the molecular formula C7H12O2 . This compound is characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the epoxidation of 2-methyl-3-prop-1-en-2-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as titanium silicalite-1 (TS-1) can be employed to improve the selectivity and yield of the epoxidation reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-3-prop-1-en-2-ylmethanal or 2-Methyl-3-prop-1-en-2-ylmethanoic acid.
Reduction: 2-Methyl-3-prop-1-en-2-yl-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: It is a potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various synthetic transformations to introduce new functional groups and create complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-prop-1-en-2-ylmethanal: An aldehyde derivative.
2-Methyl-3-prop-1-en-2-ylmethanoic acid: A carboxylic acid derivative.
2-Methyl-3-prop-1-en-2-yl-1,2-diol: A diol derivative.
Uniqueness
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is unique due to the presence of both an epoxide and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2-methyl-3-prop-1-en-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-7(3,4-8)9-6/h6,8H,1,4H2,2-3H3 |
InChI Key |
DNPPCWBIGQWSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C(O1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


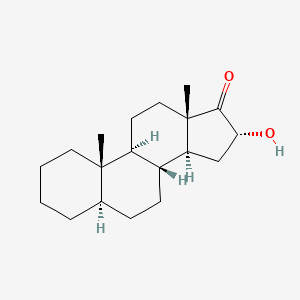
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
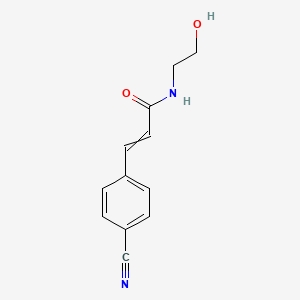

![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
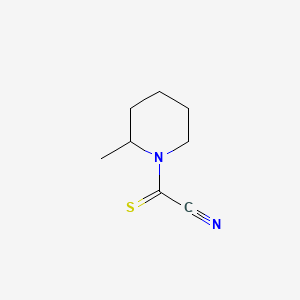
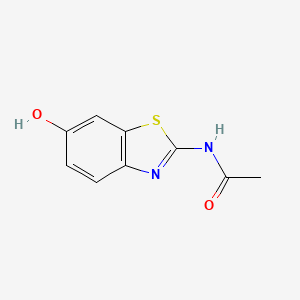
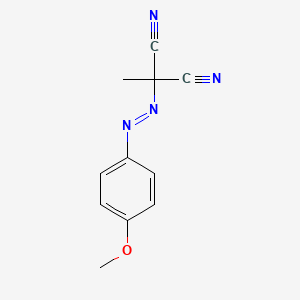
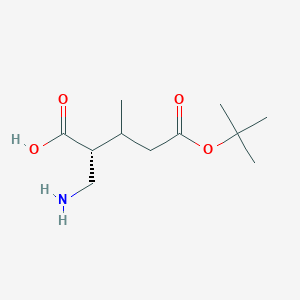
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
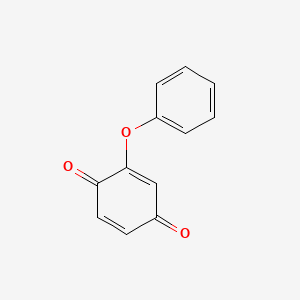
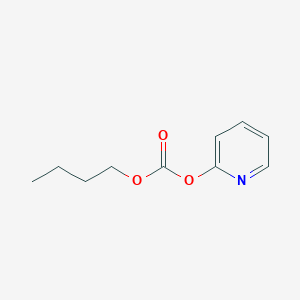
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
